molecular formula C15H24 B1237048 (E)-gamma-Bisabolene CAS No. 53585-13-0

(E)-gamma-Bisabolene

Cat. No.: B1237048
CAS No.: 53585-13-0
M. Wt: 204.35 g/mol
InChI Key: XBGUIVFBMBVUEG-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(e)-gamma-Bisabolene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm this compound is a balsam, citrus, and myrrh tasting compound that can be found in a number of food items such as german camomile, peppermint, anise, and cardamom. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a gamma-bisabolene.

Mechanism of Action

Target of Action

This compound is a sesquiterpene, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .

Mode of Action

The mode of action of (E)-gamma-Bisabolene is also not well-characterized. As a sesquiterpene, it may interact with cellular targets to exert its biological effects. These interactions could involve binding to proteins or other macromolecules, altering their function and leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by this compound are not well-known. Given the diverse biological activities of sesquiterpenes, it is likely that multiple pathways could be affected. These could include pathways involved in inflammation, cell proliferation, and cell death . .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a lipophilic compound, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively . More research is needed to determine its pharmacokinetic properties.

Result of Action

Given the biological activities of sesquiterpenes, it could potentially induce changes in cell proliferation, inflammation, and cell death . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . Additionally, the biological environment within the body, including the presence of other molecules and the state of the target cells, can also influence its action . .

Properties

IUPAC Name

(4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGUIVFBMBVUEG-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)CCC=C(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC/C(=C(\C)/CCC=C(C)C)/CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037435
Record name (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

280.00 to 281.00 °C. @ 760.00 mm Hg
Record name (Z)-2,6,10-Bisabolatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53585-13-0, 13062-00-5
Record name gamma-Bisabolene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-BISABOLENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8M7R52O3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-2,6,10-Bisabolatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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